molecular formula C13H15N3O2 B1493736 2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1240678-56-1

2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1493736
M. Wt: 245.28 g/mol
InChI Key: GWUSBVFDZXTITC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not available, related compounds have been synthesized via Schiff bases reduction route . The synthesis involves the reaction of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not explicitly mentioned in the literature .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Compounds with similar structures are often used as building blocks in the synthesis of more complex molecules, or they could have biological activity that makes them interesting for drug discovery .
    • For example, some 1,3,5-triazines display important biological properties; for instance, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
  • Organic Synthesis

    • These compounds can be synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
    • The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
  • Perovskite Solar Cells

    • Hole-transport materials (HTMs) have a critical effect on the performance of perovskite solar cells (PSCs). So far, 2,2′,7,7′-tetrakis [N,N-di (4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) is commonly used as an HTM for highly efficient PSCs .
    • The HTMs with a spiro framework like spiro-OMeTAD usually show high thermal stability and good film forming capacity .
    • Experiments indicate that 2,7-DMPZ film shows a more uniform morphology, better hole transport property, and more efficient charge transfer compared to the 3,6-DMPZ film, endowing the 2,7-DMPZ-based device with an impressive power conversion efficiency of 19.61% with enhanced stability .
  • Azo Dyes and Dithiocarbamate Synthesis

    • The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Azo dyes are used in a variety of industries, including textiles, plastics, and food, while dithiocarbamates have applications in agriculture as pesticides and in industry as rubber accelerators .
  • Pharmaceuticals

    • Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
  • Antitumor Properties

    • Some 1,3,5-triazines display important biological properties; for example hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Safety And Hazards

Specific safety and hazard information for “2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is not available in the literature .

Future Directions

While specific future directions for “2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not available, related compounds such as quinazolinones have been identified as significant targets in medicinal chemistry due to their potential pharmaceutical and biological activities .

properties

IUPAC Name

2-(4-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUSBVFDZXTITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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